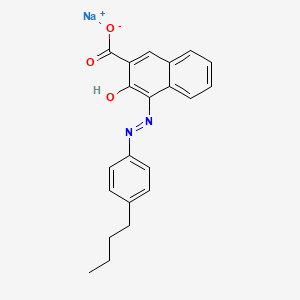
Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-((4-butilfenil)azo)-3-hidroxi-2-naftoato de sodio es un compuesto orgánico que pertenece a la clase de los colorantes azoicos. Los colorantes azoicos se caracterizan por la presencia de un grupo azo (N=N) que une dos anillos aromáticos. Este compuesto es conocido por su color vibrante y se utiliza en diversas aplicaciones, incluyendo textiles, alimentos y cosméticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 4-((4-butilfenil)azo)-3-hidroxi-2-naftoato de sodio normalmente implica la reacción de acoplamiento azoico. Este proceso comienza con la diazotación de la 4-butilanilina para formar la sal de diazonio, que luego se acopla con el ácido 3-hidroxi-2-naftóico en condiciones alcalinas para producir el compuesto azoico deseado.
Métodos de producción industrial: En un entorno industrial, la síntesis se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente, con temperaturas mantenidas entre 0-5°C durante la diazotación y alrededor de 20-25°C durante la reacción de acoplamiento. El producto final se purifica mediante cristalización y filtración.
Tipos de reacciones:
Oxidación: El 4-((4-butilfenil)azo)-3-hidroxi-2-naftoato de sodio puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados de quinona.
Reducción: El grupo azo puede reducirse para formar las aminas correspondientes.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, introduciendo diversos sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el ditionito de sodio o el zinc en ácido acético.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Aminas correspondientes.
Sustitución: Derivados halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
El 4-((4-butilfenil)azo)-3-hidroxi-2-naftoato de sodio tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como indicador de pH y en la síntesis de otras moléculas orgánicas complejas.
Biología: Se emplea en técnicas de tinción para microscopía para resaltar las estructuras celulares.
Medicina: Se ha investigado su posible uso en sistemas de administración de fármacos debido a su capacidad para formar complejos estables con diversos fármacos.
Industria: Se utiliza ampliamente como colorante en textiles, alimentos y cosméticos debido a su color vibrante y estabilidad.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su grupo azo, que puede sufrir una isomerización cis-trans reversible bajo exposición a la luz. Esta propiedad se utiliza en diversos
Propiedades
Número CAS |
34851-65-5 |
|---|---|
Fórmula molecular |
C21H19N2NaO3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
sodium;4-[(4-butylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20N2O3.Na/c1-2-3-6-14-9-11-16(12-10-14)22-23-19-17-8-5-4-7-15(17)13-18(20(19)24)21(25)26;/h4-5,7-13,24H,2-3,6H2,1H3,(H,25,26);/q;+1/p-1 |
Clave InChI |
ARVUFEWGKOWABB-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



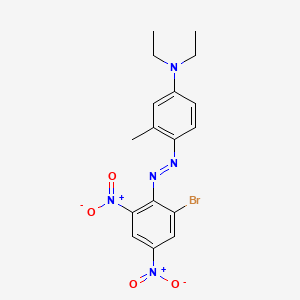

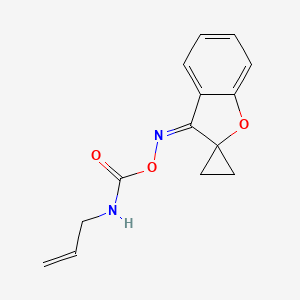


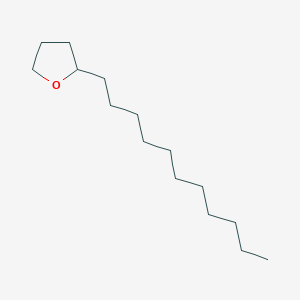
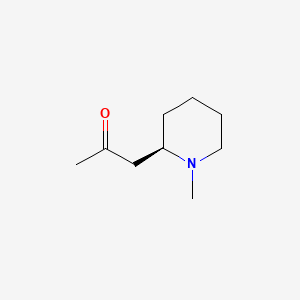

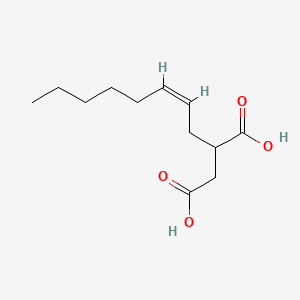
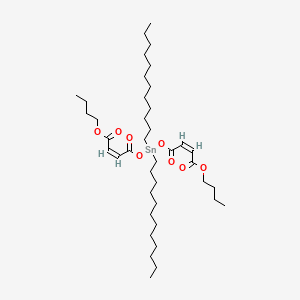
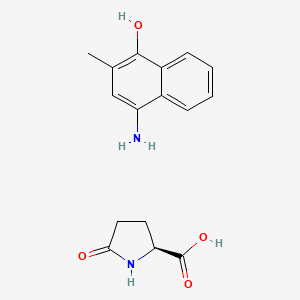

![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
